

# An In-depth Technical Guide to 2,4,5-Trimethylbenzoic Acid

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## Compound of Interest

Compound Name: 2,4,5-Trimethylbenzoic acid

Cat. No.: B181266

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CAS Number: 528-90-5

This technical guide provides a comprehensive overview of **2,4,5-trimethylbenzoic acid**, also known as durylic acid. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on the properties, synthesis, and potential applications of this compound. While **2,4,5-trimethylbenzoic acid** is a known organic compound, its detailed biological activities and specific roles in drug development are not as extensively documented in publicly available literature as those of its isomers and derivatives.

## Core Properties and Data

**2,4,5-Trimethylbenzoic acid** is a substituted aromatic carboxylic acid. Its structure consists of a benzene ring with a carboxylic acid group and three methyl groups at positions 2, 4, and 5.

## Physicochemical Properties

The key physicochemical properties of **2,4,5-trimethylbenzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	528-90-5	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	164.20 g/mol	[2][3]
Appearance	White to light yellow crystalline solid	[4]
Melting Point	150-153 °C	[5]
Boiling Point	288.61 °C (estimated)	[1]
Density	1.067 g/cm <sup>3</sup> (estimate)	[1]
pKa	4.24 ± 0.25 (Predicted)	[1]
Solubility	Low solubility in water, more soluble in organic solvents.	[4]

## Spectral Data

Spectral data is crucial for the identification and characterization of **2,4,5-trimethylbenzoic acid**. While a comprehensive collection of spectra is best obtained from dedicated databases, the following provides an overview of available information.

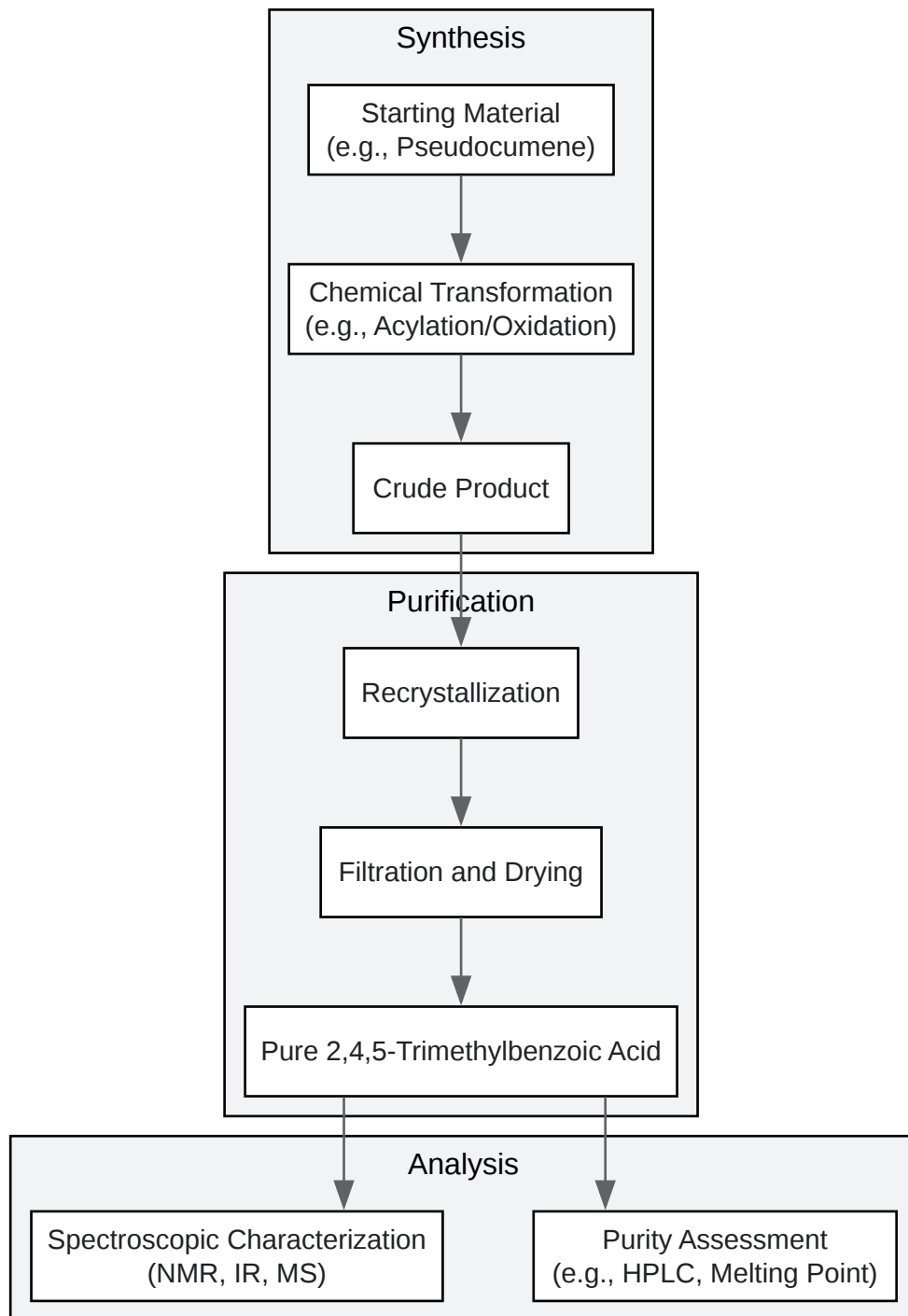
Spectral Data Type	Key Features and References
<sup>1</sup> H NMR	Data available through chemical suppliers and databases.
<sup>13</sup> C NMR	Data available through chemical suppliers and databases.
Infrared (IR)	Vibrational analysis of monomeric and dimeric forms has been reported.[1]
Mass Spectrometry (MS)	Data available through chemical suppliers and databases.

## Synthesis and Experimental Protocols

The primary route for the synthesis of **2,4,5-trimethylbenzoic acid** is from pseudocumene (1,2,4-trimethylbenzene).<sup>[1]</sup> However, a detailed, step-by-step experimental protocol is not readily available in peer-reviewed journals. The synthesis of its isomer, 2,4,6-trimethylbenzoic acid (mesitoic acid), is well-documented and often involves the Friedel-Crafts acylation of mesitylene followed by a haloform reaction. A similar approach starting from pseudocumene could theoretically be employed, but specific reaction conditions and yields for **2,4,5-trimethylbenzoic acid** are not widely published.

A generalized workflow for the synthesis and purification of a trimethylbenzoic acid is presented below.

## Generalized Synthesis and Purification Workflow



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A generalized workflow for the synthesis and analysis of **2,4,5-trimethylbenzoic acid**.

## Applications in Research and Drug Development

While its isomer 2,4,5-trimethoxybenzoic acid is a known intermediate in the synthesis of the gastroprokinetic agent acotiamide, specific applications of **2,4,5-trimethylbenzoic acid** in approved pharmaceuticals are not well-documented.[6] It is primarily utilized as an intermediate in organic synthesis and as a building block for more complex molecules in various research contexts, including potential applications in pharmaceuticals and agrochemicals.[4]

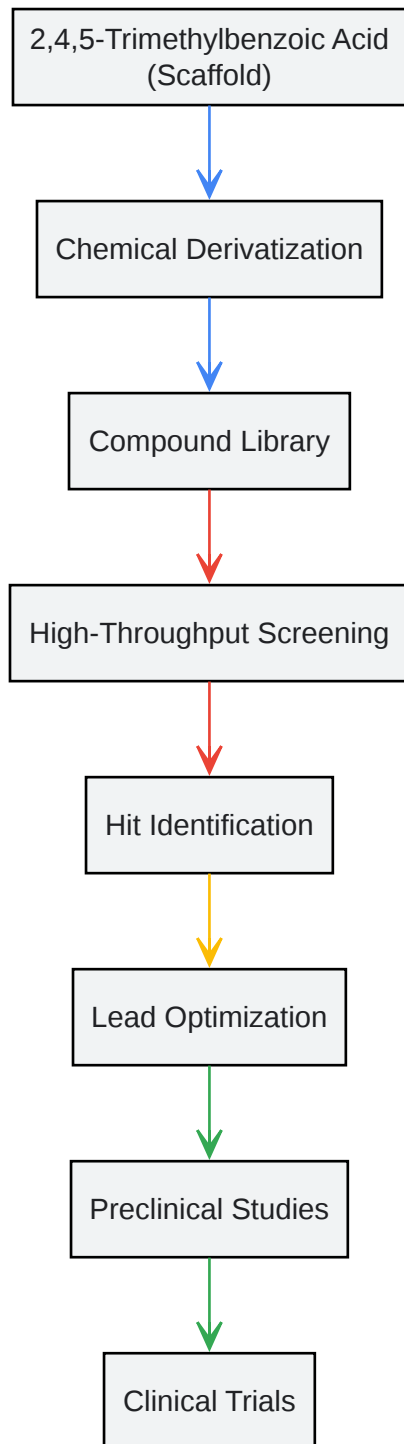
The structural motif of substituted benzoic acids is prevalent in medicinal chemistry. For instance, other benzoic acid derivatives have been investigated as FTO inhibitors for the treatment of acute myeloid leukemia. This highlights the potential for derivatives of **2,4,5-trimethylbenzoic acid** to be explored for various therapeutic targets.

## Biological Activity and Signaling Pathways

There is a significant lack of publicly available information regarding the specific biological activities and mechanisms of action of **2,4,5-trimethylbenzoic acid**. In contrast, its methoxy-substituted analog, 2,4,5-trimethoxybenzoic acid, has been studied for its anti-inflammatory and efflux pump inhibitory activities. These studies provide a potential starting point for investigating the biological effects of **2,4,5-trimethylbenzoic acid**.

Given the absence of specific biological data, a logical diagram illustrating a potential drug discovery workflow starting from a chemical scaffold like **2,4,5-trimethylbenzoic acid** is provided below.

## Drug Discovery Workflow from a Chemical Scaffold

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4,5-Trimethylbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181266#2-4-5-trimethylbenzoic-acid-cas-number-and-properties]

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